1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
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Overview
Description
1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 4-aminobenzoyl, followed by coupling with 1-hydroxy-3-sulfo-2-naphthalenyl. This intermediate product is then further diazotized and coupled with 2,5-dimethoxyphenyl, and finally with 6-sulfo-1-naphthalenyl to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives and breakdown products, such as amines and sulfonated aromatic compounds.
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonic acid groups, leading to changes in their optical properties. The pathways involved include the formation of charge-transfer complexes and the stabilization of excited states.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedisulfonic acid, 4-[[4-[(4-amino-2,5-dimethylphenyl)azo]-2,5-dimethylphenyl]azo]
- Disodium 7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate
- Disodium,7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate
Uniqueness
1,4-Benzenedisulfonic acid, 2-((4-((4-((7-((4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, tetrasodium salt is unique due to its specific combination of functional groups, which confer distinct optical properties and chemical reactivity. Its stability and intense coloration make it particularly valuable in applications requiring long-lasting and vibrant dyes.
Properties
CAS No. |
72245-47-7 |
---|---|
Molecular Formula |
C41H28N8Na4O16S4 |
Molecular Weight |
1108.9 g/mol |
IUPAC Name |
tetrasodium;2-[[4-[[4-[[7-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C41H32N8O16S4.4Na/c1-64-35-20-33(47-49-39-38(69(61,62)63)15-22-5-8-24(16-28(22)40(39)50)43-41(51)21-3-6-23(42)7-4-21)36(65-2)19-32(35)46-45-31-13-12-30(27-11-9-25(17-29(27)31)66(52,53)54)44-48-34-18-26(67(55,56)57)10-14-37(34)68(58,59)60;;;;/h3-20,50H,42H2,1-2H3,(H,43,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;/q;4*+1/p-4 |
InChI Key |
OBSBYAISAHVHPR-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N=NC5=C(C=C6C=CC(=CC6=C5O)NC(=O)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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